![molecular formula C17H25N3O3 B4440272 N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide](/img/structure/B4440272.png)
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide
Descripción general
Descripción
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide, also known as MP-22, is a chemical compound that is widely used in scientific research. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. MP-22 has been extensively studied for its ability to modulate the activity of the μ-opioid receptor and its potential therapeutic applications.
Mecanismo De Acción
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide acts as an agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily responsible for mediating the analgesic effects of opioids. Upon binding to the receptor, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide activates downstream signaling pathways that lead to the inhibition of neurotransmitter release and the modulation of pain perception. N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been shown to be a highly selective agonist of the μ-opioid receptor, with minimal activity at other opioid receptor subtypes.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been shown to have potent analgesic effects in animal models of pain. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects. Additionally, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide is a highly potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for investigating the mechanisms of opioid receptor signaling. However, its potency and selectivity may also make it difficult to use in certain experiments, as high concentrations may be required to elicit a response. Additionally, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide is a synthetic compound that may not accurately reflect the activity of endogenous opioids, which may limit its usefulness in certain contexts.
Direcciones Futuras
There are several potential future directions for research involving N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide. One area of interest is the development of new opioid-based therapeutics that are more selective and less prone to abuse than traditional opioids. N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide may serve as a useful starting point for the development of these compounds. Additionally, further research is needed to fully understand the mechanisms of opioid receptor signaling and to identify new targets for the treatment of pain and other neurological disorders.
Aplicaciones Científicas De Investigación
N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been used extensively in scientific research to investigate the mechanisms of opioid receptor signaling and to develop new opioid-based therapeutics. It has been shown to be a potent and selective agonist of the μ-opioid receptor, and has been used to study the structure and function of this receptor. Additionally, N-[3-(4-morpholinyl)propyl]-2-(propionylamino)benzamide has been used to investigate the role of the μ-opioid receptor in pain modulation, addiction, and other physiological processes.
Propiedades
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-16(21)19-15-7-4-3-6-14(15)17(22)18-8-5-9-20-10-12-23-13-11-20/h3-4,6-7H,2,5,8-13H2,1H3,(H,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIJVXQLYBNERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol](/img/structure/B4440189.png)
![N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440209.png)
![[4-(2,4-dimethylphenoxy)but-2-en-1-yl]ethylamine hydrochloride](/img/structure/B4440213.png)
![4-chloro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B4440215.png)

![6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440231.png)
![1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4440236.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4440238.png)
![N-allyl-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4440240.png)

![1-[4-(2-ethoxyphenoxy)-2-buten-1-yl]piperazine](/img/structure/B4440253.png)
![N-(3,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440256.png)
![N-(5-{[(4-bromophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440267.png)
![N-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-ylmethyl)-N-methylmethanesulfonamide](/img/structure/B4440278.png)